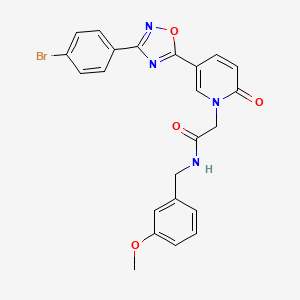![molecular formula C19H16ClFN2O2S B2808411 (2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide CAS No. 1005966-26-6](/img/structure/B2808411.png)
(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,NZ)-3-(2-chlorophenyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acrylamide is a useful research compound. Its molecular formula is C19H16ClFN2O2S and its molecular weight is 390.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
This compound, due to its structural complexity, serves as a pivotal intermediate or target molecule in the synthesis of compounds with significant biological activities. For instance, compounds related to this structure have been explored for their cytotoxic activity against various human cancer cell lines and their potential as tubulin polymerization inhibitors, demonstrating promising results particularly against lung adenocarcinoma epithelial cell lines. Such activities are attributed to their ability to bind efficiently in the active site of tubulin, causing cell-cycle effects and triggering apoptotic cell death (Kamal et al., 2014). Furthermore, its analogs have been studied for the synthesis of fluorine-bearing compounds, indicating the versatility of this structural motif in creating diverse chemotypes for various applications, including but not limited to, antimicrobial and antifungal activities (Shi, Wang, & Schlosser, 1996).
Polymer Science
In the domain of polymer science, derivatives similar to this compound have been employed in the synthesis of functional polymers. For example, acrylamides containing heteroatoms have been shown to influence the properties of polymers significantly, demonstrating the chemical versatility and potential application of these compounds in modifying polymer behavior for specific uses (Martens et al., 1993). Additionally, the synthesis and characterization of surface-active ultraviolet stabilizers incorporating similar structures highlight their utility in creating materials with enhanced photostability and performance characteristics (Stoeber et al., 2000).
Antimicrobial and Antifungal Applications
Several studies have focused on the antimicrobial and antifungal potential of compounds bearing resemblance to the given structure. These compounds exhibit a range of activities against bacteria and fungi, underscoring their potential in addressing the challenge of microbial resistance (Desai, Rajpara, & Joshi, 2013). The design and synthesis of thiazolopyrimidine derivatives have also demonstrated significant antinociceptive and anti-inflammatory properties, further illustrating the broad spectrum of biological activities associated with this chemical scaffold (Selvam et al., 2012).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c1-25-11-10-23-16-8-7-14(21)12-17(16)26-19(23)22-18(24)9-6-13-4-2-3-5-15(13)20/h2-9,12H,10-11H2,1H3/b9-6+,22-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEHOHVOCBQDOF-ZHTHFUKKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2808333.png)

![Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2808336.png)
![N-Methyl-N-[2-[2-(4-methylphenyl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2808337.png)
![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)

![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)
![4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2808344.png)

![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)
